1-(4-Bromophenyl)but-3-en-2-amine
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-(4-Bromophenyl)but-3-en-2-amine”, related compounds such as 4-(4-Bromophenyl)-thiazol-2-amine derivatives have been synthesized for their potential antimicrobial and anticancer properties . Another related compound, 4-Bromodiphenylamine, has been synthesized and is available for purchase .Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-(4-Bromophenyl)but-3-en-2-amine: serves as a precursor in the synthesis of various heterocyclic compounds. These structures are pivotal in medicinal chemistry due to their biological and pharmacological properties. For instance, thiazole derivatives synthesized from this compound have shown potential in antimicrobial and anticancer activities .
Antimicrobial Agents
Research indicates that derivatives of 1-(4-Bromophenyl)but-3-en-2-amine can be effective against microbial resistance. By modifying the molecular structure, scientists aim to enhance the bioactivity and selectivity of chemotherapeutic agents, potentially leading to new treatments for infections caused by pathogenic bacteria and fungi .
Anticancer Research
The compound’s derivatives have been evaluated for their anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7). This research is crucial for developing more effective and selective chemotherapeutic agents with fewer side effects .
Organometallic Chemistry
In organometallic chemistry, 1-(4-Bromophenyl)but-3-en-2-amine can be used to create complex molecules through reactions like Suzuki and Stille cross-coupling. These reactions are essential for constructing carbon-carbon bonds in the synthesis of pharmaceuticals and advanced materials .
Free Radical Chemistry
This compound is also significant in free radical chemistry, particularly in reactions involving the benzylic position. It can undergo free radical bromination, which is a critical step in synthesizing various organic compounds with specific functional groups .
Material Science
The bromophenyl group in 1-(4-Bromophenyl)but-3-en-2-amine is useful in material science for the synthesis of luminescent covalent-organic polymers (COPs). These polymers have applications in electronics, photonics, and as sensors due to their unique optical properties .
Molecular Docking Studies
Molecular docking studies utilize 1-(4-Bromophenyl)but-3-en-2-amine derivatives to predict the orientation of a molecule to a protein’s active site. This process is vital in drug design and discovery, helping to identify potential lead compounds with high affinity and specificity for biological targets .
Pharmacokinetics and Drug Design
The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 1-(4-Bromophenyl)but-3-en-2-amine derivatives is crucial in pharmacokinetics. Understanding these properties helps in designing drugs that are not only effective but also safe, with minimal side effects .
properties
IUPAC Name |
1-(4-bromophenyl)but-3-en-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-2-10(12)7-8-3-5-9(11)6-4-8/h2-6,10H,1,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVXTVFOCSVTRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1=CC=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)but-3-en-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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